1-Azido-2,4-dichlorobenzene

Catalog No.
S2681229
CAS No.
1965-25-9
M.F
C6H3Cl2N3
M. Wt
188.01
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2,4-dichlorobenzene

CAS Number

1965-25-9

Product Name

1-Azido-2,4-dichlorobenzene

IUPAC Name

1-azido-2,4-dichlorobenzene

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H

InChI Key

PDVUXRITYOFJPB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N=[N+]=[N-]

Solubility

not available

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene is utilized in organic synthesis, particularly in the construction of heterocyclic compounds such as triazoles through azide-alkyne cycloaddition reactions .

Methods of Application: The compound is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a subset of click chemistry. This reaction is favored due to its high yield and specificity, allowing for the creation of 1,4-disubstituted triazoles .

Results and Outcomes: The CuAAC reaction involving 1-Azido-2,4-dichlorobenzene typically results in high yields of triazoles, which are valuable in various chemical syntheses. The reaction conditions are optimized to achieve the desired selectivity and yield, with the process being monitored through techniques like NMR and mass spectrometry .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: In medicinal chemistry, 1-Azido-2,4-dichlorobenzene is used for bioconjugation in the synthesis of modified nucleosides and nucleotides, which are crucial in drug development and pharmacological applications .

Methods of Application: The azide group in 1-Azido-2,4-dichlorobenzene reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst to form triazole linkages, a key step in the synthesis of various pharmacologically active compounds .

Results and Outcomes: The click chemistry approach using 1-Azido-2,4-dichlorobenzene has led to the development of numerous nucleoside analogs with significant therapeutic potential, particularly in cancer therapy and antiviral treatments .

Application in Material Science

Scientific Field: Material Science

Application Summary: 1-Azido-2,4-dichlorobenzene finds applications in material science as a cross-linker due to the reactivity of the azide group, which is instrumental in polymer crosslinking to enhance the properties of polymers .

Methods of Application: The azide group is activated through thermal or photolytic methods to release nitrogen, resulting in the formation of reactive nitrenes that facilitate efficient crosslinking in polymers .

Results and Outcomes: The use of 1-Azido-2,4-dichlorobenzene in material science has improved the efficiencies of polymer-based devices such as organic solar cells and light-emitting diodes by altering their physical properties through crosslinking .

Application in Heterocyclic Compound Synthesis

Scientific Field: Heterocyclic Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene is involved in the synthesis of various heterocycles, which are fundamental structures in many pharmaceuticals and agrochemicals .

Methods of Application: The azide group participates in intramolecular cyclization reactions to form heterocyclic compounds, often under thermal or catalyzed conditions .

Results and Outcomes: The synthesis of heterocycles using 1-Azido-2,4-dichlorobenzene has been successful in producing compounds like pyrroles and pyrazoles, which are key intermediates in the development of new drugs and agrochemicals .

Application in Click Chemistry

Scientific Field: Click Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene is a key reagent in click chemistry, a field that emphasizes rapid, high-yield reactions to join small units together .

Methods of Application: The azide group reacts with terminal alkynes to form triazoles in a copper(I)-catalyzed 1,3-dipolar cycloaddition, which is a cornerstone reaction in click chemistry .

Results and Outcomes: The application of 1-Azido-2,4-dichlorobenzene in click chemistry has streamlined the synthesis of complex molecules, enabling the rapid assembly of diverse molecular libraries for drug discovery and material design .

Application in Photocatalysis

Scientific Field: Photocatalysis

Application Summary: 1-Azido-2,4-dichlorobenzene is used in photocatalytic processes to create organic polymers that act as recyclable photocatalysts for regioselective azide-alkyne cycloaddition reactions .

Methods of Application: The azide group is incorporated into organic polymers, which are then used as photocatalysts under solar irradiation to facilitate azide-alkyne cycloaddition reactions .

Results and Outcomes: The use of 1-Azido-2,4-dichlorobenzene in photocatalysis has led to the development of sustainable and efficient methods for synthesizing triazoles, contributing to greener chemical processes .

Application in Synthesis of Heterocycles

Application Summary: 1-Azido-2,4-dichlorobenzene is instrumental in synthesizing various heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals .

Methods of Application: The azide group participates in intermolecular or intramolecular reactions, under thermal, catalyzed, or non-catalyzed conditions, to form five- or six-membered heterocycles or their fused analogs .

Results and Outcomes: These methods have been developed to synthesize heterocycles from organic azides, with recent papers reporting high yields and selectivity for the desired products .

Application in Lewis Pair Reactions

Scientific Field: Inorganic Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene reacts with compounds exhibiting frustrated Lewis pair (FLP) characteristics to form unique heterocyclic structures .

Methods of Application: The azide reacts with benzyl azide, forming complex structures like tetraphenylspiro triazaphosphaborolidin in the presence of FLPs .

Results and Outcomes: The reaction with FLPs has been reported to yield significant products like 4’-benzyl-1’,2’,3’,3’-tetraphenylspiro[benzo[d][1,3,2]dioxaborole-2,5’-[1,2,4,3,5]triazaphosphaborolidin]-3’-ium-12-uide in 73% yield .

Application in Nucleophilic Addition Reactions

Scientific Field: Physical Organic Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene is used in nucleophilic addition reactions, such as Aza-Michael addition, to create nitrogen-containing compounds .

Methods of Application: The azide group undergoes nucleophilic addition to electron-deficient alkenes or alkynes, leading to the formation of azaheterocycles .

Application in Cycloaddition Reactions

Application Summary: The azide group in 1-Azido-2,4-dichlorobenzene is a key participant in cycloaddition reactions, such as [3+2] cycloaddition, to form triazoles .

Methods of Application: These cycloaddition reactions are often performed under mild conditions and can be catalyzed by metals or light to improve efficiency .

Results and Outcomes: The [3+2] cycloaddition is a versatile reaction that provides access to a wide range of triazole derivatives, which are valuable in various chemical industries .

Application in Domino Reactions

Scientific Field: Combinatorial Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene is used in one-pot domino reactions to streamline the synthesis of complex molecules .

Methods of Application: The azide group engages in sequential reactions without the need to isolate intermediates, enhancing the efficiency of the synthetic process .

Results and Outcomes: Domino reactions involving 1-Azido-2,4-dichlorobenzene have been optimized to produce high yields of the target molecules, reducing time and resource consumption .

Application in C-H Amination Reactions

Scientific Field: Green Chemistry

Application Summary: 1-Azido-2,4-dichlorobenzene is involved in C-H amination reactions, contributing to the development of sustainable chemical processes .

Methods of Application: The azide group undergoes insertion into C-H bonds, often catalyzed by transition metals, to introduce nitrogen atoms directly into organic frameworks .

Results and Outcomes: C-H amination using 1-Azido-2,4-dichlorobenzene has led to greener synthesis routes by avoiding the use of excess reagents and reducing waste .

1-Azido-2,4-dichlorobenzene is an organic compound characterized by the presence of an azido group (-N₃) and two chlorine substituents on a benzene ring. Its molecular formula is C₆H₃Cl₂N₃, and it has a molecular weight of approximately 188.016 g/mol. The compound is notable for its potential applications in synthetic organic chemistry, particularly in the synthesis of various nitrogen-containing heterocycles.

  • Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition, commonly referred to as click chemistry.
  • Reduction Reactions: The azido group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with alkynes to produce 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts .

Common Reagents and Conditions

  • Copper(I) Catalysts: Essential for azide-alkyne cycloaddition reactions.
  • Reducing Agents: Lithium aluminum hydride is often used for the reduction of the azido group.

While specific biological activities of 1-azido-2,4-dichlorobenzene are not extensively documented, compounds containing azido groups are known to exhibit diverse biological properties. The azido group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other compounds, which is valuable in drug development and diagnostics.

The synthesis of 1-azido-2,4-dichlorobenzene typically involves a nucleophilic substitution reaction. A common method includes:

  • Starting Material: 2,4-dichloronitrobenzene.
  • Reagents: Sodium azide and a polar aprotic solvent such as dimethylformamide (DMF).
  • Conditions: The reaction is conducted under reflux conditions where the nitro group is first reduced to an amino group, which is then diazotized and subsequently replaced by the azido group.

Industrial Production Methods

Although specific industrial methods are not widely documented, large-scale production likely employs controlled nucleophilic substitution reactions to ensure high yield and purity. Continuous flow reactors may be utilized to enhance safety and efficiency due to the hazardous nature of azides.

1-Azido-2,4-dichlorobenzene has several applications in research and industry:

  • Synthetic Chemistry: It serves as a precursor for synthesizing various nitrogen-containing compounds, including triazoles.
  • Bioconjugation: The compound's reactivity allows it to be used in labeling studies and drug development.
  • Material Science: It may be used in polymer chemistry for crosslinking applications due to its ability to generate reactive intermediates upon decomposition .

Research on interaction studies involving 1-azido-2,4-dichlorobenzene focuses on its reactivity with other functional groups and its role in click chemistry. The compound's azido group can react with terminal alkynes in the presence of copper(I) catalysts to form stable triazole linkages, which are crucial for various applications in medicinal chemistry and materials science.

1-Azido-2,4-dichlorobenzene can be compared with other azido-substituted benzene derivatives:

Compound NameStructureNotable Differences
1-Azido-4-chlorobenzeneOne chlorine substituentDifferent reactivity due to single chlorine atom
1-Azido-2,6-dichlorobenzeneTwo chlorine substituentsChlorine positions affect electronic properties
1-Azido-3-chlorobenzeneOne chlorine at position 3Variation in reactivity patterns due to substitution
1-Azido-2-chlorobenzeneOne chlorine at position 2Different synthesis pathways compared to 2,4-dichloro

The uniqueness of 1-azido-2,4-dichlorobenzene lies in its specific substitution pattern which influences its reactivity and makes it suitable for particular synthetic applications compared to its analogs .

XLogP3

4.1

Dates

Modify: 2023-08-16

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